

# Application Note: AG3.0-Based HIV-1 p24 Antigen Capture Assay

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## Compound of Interest

Compound Name: AG3.0

Cat. No.: B12389259

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## Introduction

The detection and quantification of Human Immunodeficiency Virus Type 1 (HIV-1) p24 capsid protein is a critical tool in virology research and drug development. The p24 protein is a major core component of the virus and its presence in biological samples is a key indicator of viral replication. This document provides a detailed protocol and application data for a sensitive antigen capture enzyme-linked immunosorbent assay (ELISA) for the quantification of HIV-1 p24. The assay employs the monoclonal antibody **AG3.0**, which demonstrates broad reactivity against the Gag capsid protein (p24-27) and its precursors across major primate lentivirus lineages, including HIV-1, HIV-2, and SIV.<sup>[1][2][3][4]</sup> This high specificity and broad reactivity make the **AG3.0** antibody an excellent candidate for developing a robust antigen capture assay.

## Assay Principle

This antigen capture assay is a solid-phase sandwich ELISA.<sup>[5][6][7][8]</sup> The **AG3.0** monoclonal antibody is immobilized onto the surface of a 96-well microplate to act as the capture antibody.<sup>[6][9]</sup> When the sample or standard containing HIV-1 p24 antigen is added, the antigen binds to the immobilized **AG3.0** antibody. After washing away unbound material, a second, enzyme-conjugated anti-p24 antibody (detection antibody) that recognizes a different epitope on the p24 antigen is added.<sup>[6][8]</sup> This creates a "sandwich" complex of capture antibody-antigen-detection antibody. Following another wash step, a substrate solution is added, which reacts

with the enzyme conjugate to produce a measurable colorimetric signal. The intensity of the signal is directly proportional to the amount of HIV-1 p24 antigen captured in the well.<sup>[5][10]</sup>

**Caption:** Principle of the **AG3.0**-based sandwich ELISA for p24 antigen detection.

## Detailed Experimental Protocols

### I. Materials and Reagents

Component	Supplier	Notes
AG3.0 Monoclonal Antibody (Capture)	NIH AIDS Reagent Program	Cat# 4121 or equivalent. For coating.
Recombinant HIV-1 p24 Protein (Standard)	Varies	For standard curve generation.
Biotinylated Anti-p24 Antibody (Detection)	Varies	Must recognize a different epitope than AG3.0.
Streptavidin-HRP Conjugate	Varies	Horseradish Peroxidase conjugate.
96-well High-Binding Microplates	Varies	e.g., Nunc MaxiSorp™.
Coating Buffer (pH 9.6)	In-house	100 mM Carbonate-Bicarbonate.
Wash Buffer (PBST)	In-house	PBS with 0.05% Tween-20.
Blocking Buffer	In-house	PBST with 1% BSA or other blocking agent.
TMB Substrate Solution	Varies	3,3',5,5'-Tetramethylbenzidine.
Stop Solution	Varies	2N Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> ).
Plate Sealer	Varies	To prevent evaporation during incubations. <sup>[11]</sup>

## II. Protocol: AG3.0 Antigen Capture Assay

### A. Plate Coating

- Dilute the **AG3.0** capture antibody to a final concentration of 2 µg/mL in Coating Buffer.
- Add 100 µL of the diluted **AG3.0** antibody to each well of the 96-well microplate.
- Seal the plate and incubate overnight (16-18 hours) at 4°C.
- Aspirate the coating solution from the wells. Wash the plate 3 times with 300 µL of Wash Buffer (PBST) per well. Invert the plate and tap firmly on absorbent paper to remove excess liquid after the final wash.

#### B. Blocking

- Add 200 µL of Blocking Buffer to each well.
- Seal the plate and incubate for 1-2 hours at room temperature (RT).
- Aspirate the blocking solution. Wash the plate 3 times as described in step A4. The plate is now ready for sample addition.

#### C. Standard and Sample Incubation

- Prepare a serial dilution of the recombinant HIV-1 p24 protein standard in Blocking Buffer. A typical range is 1000 pg/mL to 15.6 pg/mL. Include a blank well (0 pg/mL).
- Add 100 µL of each standard dilution and prepared samples to the appropriate wells. Run all standards and samples in duplicate or triplicate.
- Seal the plate and incubate for 2 hours at RT or overnight at 4°C for higher sensitivity.
- Aspirate the solution. Wash the plate 4 times with Wash Buffer.

#### D. Detection Antibody Incubation

- Dilute the biotinylated anti-p24 detection antibody in Blocking Buffer to its optimal concentration (typically 0.5-1.0 µg/mL, requires optimization).
- Add 100 µL of the diluted detection antibody to each well.

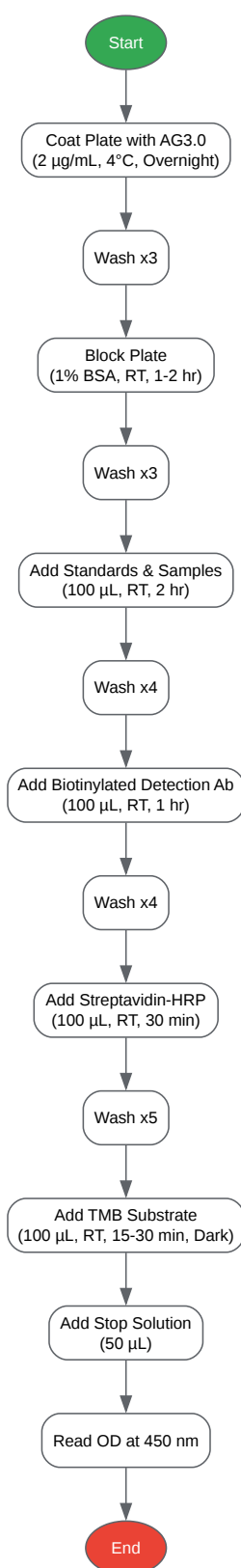
- Seal the plate and incubate for 1 hour at RT.
- Aspirate the solution. Wash the plate 4 times with Wash Buffer.

#### E. Streptavidin-HRP Incubation

- Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions (e.g., 1:10,000).
- Add 100  $\mu$ L of the diluted conjugate to each well.
- Seal the plate and incubate for 30 minutes at RT, protected from light.[\[11\]](#)
- Aspirate the solution. Wash the plate 5 times with Wash Buffer.

#### F. Substrate Development and Measurement

- Add 100  $\mu$ L of TMB Substrate Solution to each well.
- Incubate for 15-30 minutes at RT in the dark. Monitor for color development. The solution will turn blue.
- Stop the reaction by adding 50  $\mu$ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density (OD) at 450 nm within 30 minutes of stopping the reaction. A reference wavelength of 570 nm or 620 nm can be used for background subtraction.



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**Caption:** Step-by-step experimental workflow for the **AG3.0** antigen capture assay.

## Data Presentation and Analysis

Quantitative data should be recorded and analyzed to determine the concentration of HIV-1 p24 in the unknown samples.

### Table 1: Example Standard Curve Data

This table shows representative data for a p24 standard curve. A four-parameter logistic (4-PL) curve fit is recommended for analysis.

p24 Conc. (pg/mL)	OD 450nm (Rep 1)	OD 450nm (Rep 2)	Mean OD	Corrected OD (Mean - Blank)
1000	2.854	2.898	2.876	2.801
500	1.987	2.011	1.999	1.924
250	1.152	1.188	1.170	1.095
125	0.655	0.641	0.648	0.573
62.5	0.389	0.401	0.395	0.320
31.25	0.241	0.235	0.238	0.163
15.625	0.160	0.152	0.156	0.081
0 (Blank)	0.072	0.078	0.075	0.000

### Table 2: Example Sample Calculation

Sample ID	Dilution Factor	Mean OD	Corrected OD	Calculated Conc. (pg/mL)	Final Conc. (pg/mL)
Sample A	10	1.542	1.467	345.8	3458
Sample B	10	0.511	0.436	85.2	852

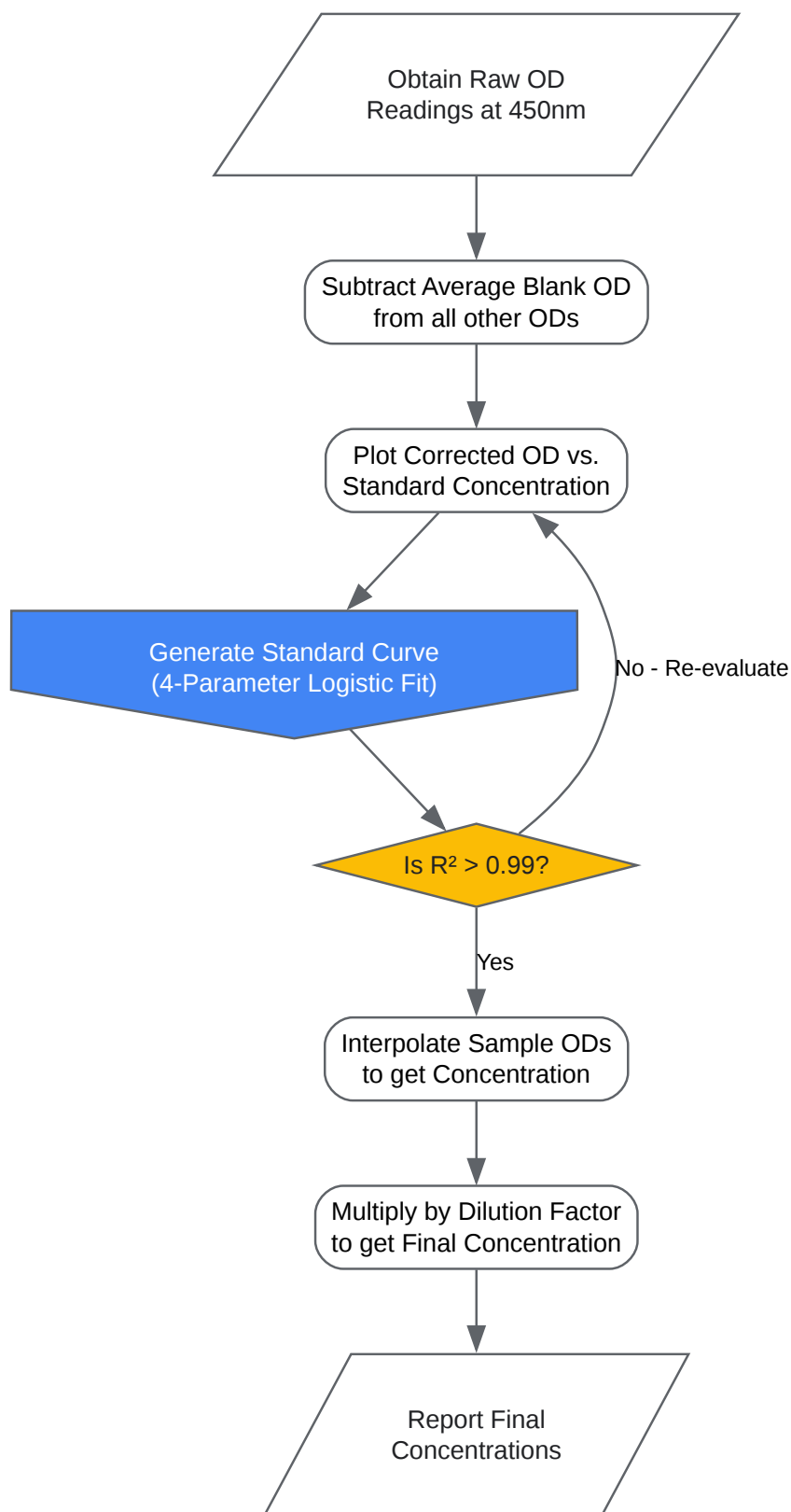
Calculated Concentration is interpolated from the standard curve. Final Concentration = Calculated Conc. x Dilution Factor.

## Table 3: Assay Precision

Precision is determined by assaying quality control (QC) samples multiple times within the same assay (Intra-assay) and across different assays (Inter-assay).

QC Level	Intra-Assay (n=16)	Inter-Assay (n=8)
Mean Conc. (pg/mL)	%CV	
High QC (750 pg/mL)	742.5	4.8%
Mid QC (200 pg/mL)	208.1	6.2%
Low QC (50 pg/mL)	48.9	8.5%

Coefficient of Variation (%CV) should ideally be <15%.



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